molecular formula C16H22O B14178463 6-Methyl-9-phenylnon-6-en-2-one CAS No. 917612-30-7

6-Methyl-9-phenylnon-6-en-2-one

Cat. No.: B14178463
CAS No.: 917612-30-7
M. Wt: 230.34 g/mol
InChI Key: CENOHCOPFQWVMV-UHFFFAOYSA-N
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Description

6-Methyl-9-phenylnon-6-en-2-one is an organic compound with the molecular formula C16H22O It is characterized by a non-6-en-2-one backbone with a methyl group at the 6th position and a phenyl group at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-9-phenylnon-6-en-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methyl-6-nonene and benzaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids like aluminum chloride (AlCl3).

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-9-phenylnon-6-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Methyl-9-phenylnon-6-en-2-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-9-phenylnon-6-en-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to fit into active sites or binding pockets, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-9-phenyl-6-nonanol: This compound differs by having a hydroxyl group instead of a ketone.

    6-Methyl-9-phenyl-6-nonanoic acid: This compound has a carboxylic acid group in place of the ketone.

Uniqueness

6-Methyl-9-phenylnon-6-en-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

917612-30-7

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

6-methyl-9-phenylnon-6-en-2-one

InChI

InChI=1S/C16H22O/c1-14(8-6-10-15(2)17)9-7-13-16-11-4-3-5-12-16/h3-5,9,11-12H,6-8,10,13H2,1-2H3

InChI Key

CENOHCOPFQWVMV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CC=CC=C1)CCCC(=O)C

Origin of Product

United States

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